

# Osimertinib versus platinum-pemetrexed chemotherapy AURA3 trial

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## Compound Focus: Osimertinib Mesylate

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## Efficacy and Safety Comparison

Feature	Osimertinib	Platinum-Pemetrexed Chemotherapy
Patient Population	EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2]	EGFR T790M mutation-positive advanced NSCLC, progressed after prior EGFR-TKI therapy [1] [2]
Primary Endpoint: Median PFS	10.1 months (95% CI: 8.3, 12.3) [2]	4.4 months (95% CI: 4.2, 5.6) [2]
Hazard Ratio (HR) for PFS	0.30 (95% CI: 0.23, 0.41); P<0.001 [2]	-
Key Secondary Endpoint: Median OS	26.8 months [1] [3] [4]	22.5 months [1] [3] [4]
Hazard Ratio (HR) for OS	0.87 (95% CI: 0.67-1.12); P=0.277 [3] [4]	-
Overall Response Rate (ORR)	Significantly improved [1]	-

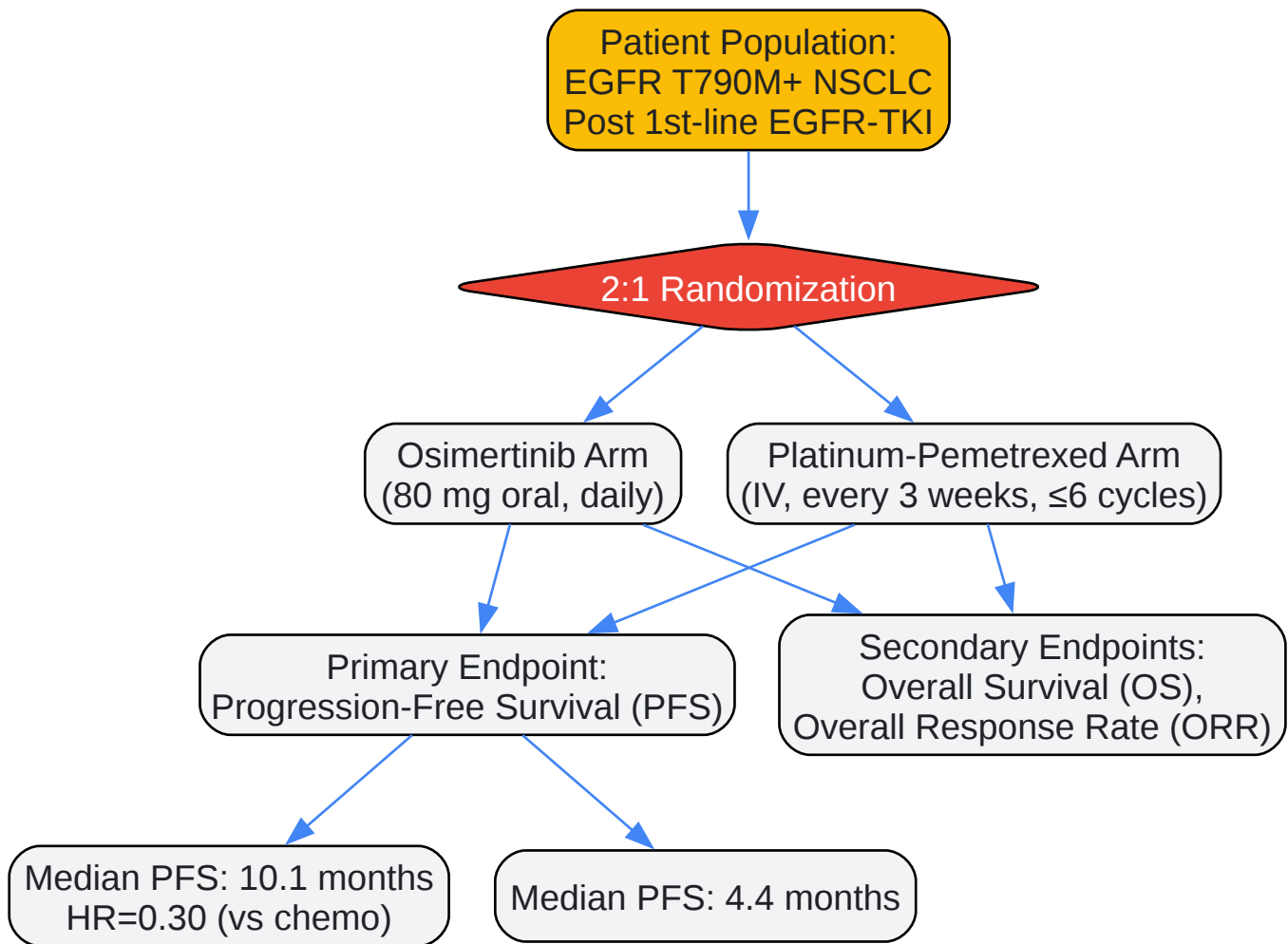
Feature	Osimertinib	Platinum-Pemetrexed Chemotherapy
CNS Efficacy (Exploratory Analysis)	CNS ORR: 57% (95% CI: 37, 75) [2]	CNS ORR: 25% (95% CI: 7, 52) [2]
Grade $\geq 3$ Treatment-Related Adverse Events	9% [1] [2]	34% [1] [2]
Most Common Adverse Reactions (All Grades)	Diarrhea (41%), Rash (34%), Dry skin (23%), Nail toxicity (22%) [2]	Nausea (49%), Fatigue (40%), Decreased appetite (36%), Constipation (35%) [2]

## Experimental Design and Methodology

For researchers, the specific methodologies of the AURA3 trial are critical for interpreting the data and designing future studies.

- **Trial Design:** AURA3 was a **phase III, open-label, randomized controlled trial** conducted at multiple international centers [3] [2].
- **Patient Randomization:** A total of 419 patients were randomized in a **2:1 ratio** to receive either osimertinib (80 mg orally once daily) or platinum-pemetrexed chemotherapy (pemetrexed 500 mg/m<sup>2</sup> with either carboplatin AUC5 or cisplatin 75 mg/m<sup>2</sup>, every 3 weeks for up to 6 cycles) [3] [2].
- **Stratification:** Randomization was stratified by **race (Asian vs. non-Asian)** [2].
- **Key Inclusion Criteria:** Patients had locally advanced or metastatic NSCLC, confirmed EGFR T790M mutation via central testing, and documented disease progression following first-line EGFR-TKI therapy. Patients with stable central nervous system (CNS) metastases were eligible [2].
- **Primary and Secondary Endpoints:**
  - **Primary Endpoint: Progression-Free Survival (PFS)** as assessed by investigator [2].
  - **Secondary Endpoints:** Overall Survival (OS), Overall Response Rate (ORR), and Duration of Response (DoR) [2].
- **Statistical Analysis:** Survival analyses were performed using Kaplan-Meier methods and compared with hazard ratios (HR) from Cox proportional hazards models. The analysis of OS accounted for the high rate of **crossover** (73%) from the chemotherapy arm to osimertinib upon disease progression [3] [4].

The relationship between the treatments and key trial outcomes can be visualized in the following pathway:



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## Interpretation and Context for Professionals

- **Overall Survival Data:** The lack of a statistically significant OS benefit (HR=0.87, p=0.277) is widely interpreted as a consequence of the trial's design, which allowed extensive **crossover** [3] [4]. When this crossover was adjusted for in a statistical analysis, the hazard ratio for OS improved to 0.54, suggesting a more substantial survival benefit for osimertinib [3] [4].
- **Resistance Mechanisms:** Understanding resistance to osimertinib is crucial for drug development. Resistance mechanisms in the second-line setting (as in AURA3) often involve **loss of the T790M mutation** (occurring in approximately 50-60% of cases) and the emergence of **off-target mechanisms** such as **MET amplification** (~10-20%) and **histologic transformation** [5]. The **C797S mutation** in EGFR is another known on-target resistance mechanism [5].

In summary, for the specific population of EGFR T790M-positive NSCLC patients who have progressed on a prior EGFR-TKI, the AURA3 trial establishes osimertinib as a superior therapeutic option compared to platinum-pemetrexed chemotherapy in terms of progression-free survival, response rate, and tolerability.

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## References

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